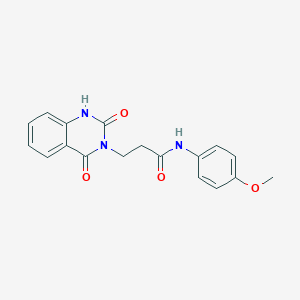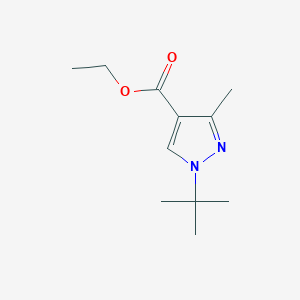
N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic compound known for its multifaceted applications in various scientific domains. Its unique structure combines adamantane, furan, thiazolidinone, and butanamide moieties, contributing to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multiple steps, starting from commercially available precursors. The synthesis may proceed through the following general pathway:
Formation of the adamantane derivative: : Adamantane undergoes functionalization to introduce an amine group, leading to the formation of adamantan-1-ylamine.
Synthesis of thiazolidinone: : The thiazolidinone core is constructed through a cyclization reaction involving thiourea and a carbonyl compound, such as an aldehyde.
Coupling reactions: : The furan moiety is introduced via a condensation reaction between furan-2-carboxaldehyde and a suitable precursor. The final coupling step involves the amide bond formation between the synthesized adamantane derivative and the thiazolidinone-furan intermediate.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic steps, including the use of scalable reaction conditions, efficient purification techniques, and high-yield protocols. Catalysts and solvents are selected to ensure the reactions proceed under mild conditions with minimal by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: : Conversion to higher oxidation states using oxidizing agents.
Reduction: : Reduction of the carbonyl or thioxo groups using reducing agents.
Substitution: : Nucleophilic or electrophilic substitution reactions on the furan or thiazolidinone rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: : Halogens (e.g., Cl₂, Br₂), alkyl halides (e.g., CH₃I)
Major Products Formed
The major products depend on the specific reaction pathway. For instance, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxyl or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is used as a building block for the synthesis of complex molecules. Its unique structure makes it a valuable component in designing new compounds with desired chemical properties.
Biology and Medicine
In the realm of biology and medicine, this compound has potential applications as an antimicrobial, anti-inflammatory, or anticancer agent. Its distinct molecular framework allows it to interact with various biological targets, leading to potential therapeutic benefits.
Industry
Industrially, the compound can be employed in the development of new materials with specific physical or chemical properties. Its inclusion in polymer matrices or as a functional additive can enhance the performance of industrial products.
Mechanism of Action
The mechanism of action for N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide involves binding to specific molecular targets, such as enzymes or receptors. Its interaction with these targets can modulate biochemical pathways, leading to the observed biological effects. The adamantane core may enhance membrane permeability, while the thiazolidinone moiety can interact with active sites of enzymes.
Comparison with Similar Compounds
When compared to similar compounds, such as other adamantane derivatives or thiazolidinones, N-((3s,5s,7s)-adamantan-1-yl)-4-((E)-5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide stands out due to its unique combination of structural features. Similar compounds include:
Adamantanamine derivatives: : Known for their antiviral properties.
Thiazolidinone derivatives: : Explored for their antimicrobial and anticancer activities.
Furan-containing compounds: : Investigated for their diverse biological activities.
Properties
IUPAC Name |
N-(1-adamantyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S2/c25-19(23-22-11-14-7-15(12-22)9-16(8-14)13-22)4-1-5-24-20(26)18(29-21(24)28)10-17-3-2-6-27-17/h2-3,6,10,14-16H,1,4-5,7-9,11-13H2,(H,23,25)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNARYTXZHQIGRA-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCN4C(=O)C(=CC5=CC=CO5)SC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCCN4C(=O)/C(=C\C5=CC=CO5)/SC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
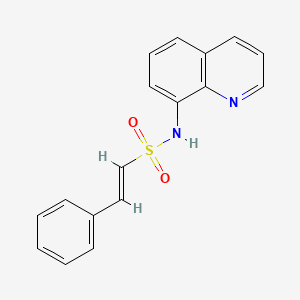
![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
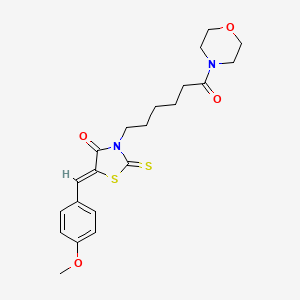
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2444209.png)
![2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2444210.png)
![5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444211.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2444213.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2444214.png)
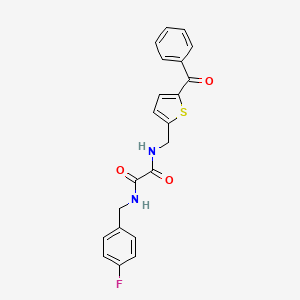
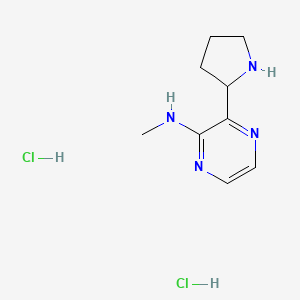
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4H-chromen-4-one](/img/structure/B2444221.png)
![1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2444223.png)
